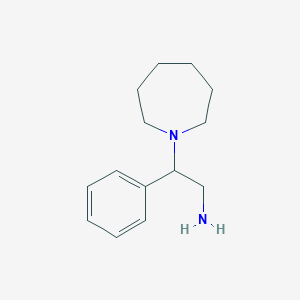

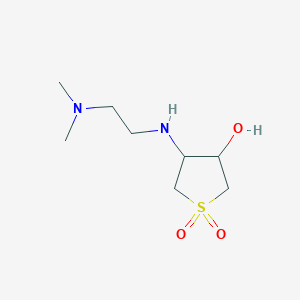

2-Azepan-1-yl-2-phenyl-ethylamine

Overview

Description

2-Azepan-1-yl-2-phenyl-ethylamine is a compound that can be associated with azepine derivatives, which are seven-membered heterocyclic compounds containing nitrogen. The research on azepine derivatives and related compounds often focuses on their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds have been studied for various applications, including their use in dyes and conducting polymer films.

Synthesis Analysis

The synthesis of azepine derivatives can involve photolysis reactions, as seen in the study of 2-amino-2′-azidobiphenyls. When these compounds are exposed to photolysis in diethylamine, they can yield dihydroazepino[2,3-b]indoles, which correspond to didehydroazepines trapped with an internal amino group. However, the yields of these products are often low due to significant intramolecular interactions, leading to alternative products like benzo[c]cinnoline .

Molecular Structure Analysis

The molecular structure of azepine derivatives can be complex, with the possibility of tautomerism, as observed in azo dyes. For instance, a comparative study of 1-phenylazo-2-naphthol and 1-phenylazo-2-naphthylamine derivatives revealed that the azo form of 1-phenylazo-2-naphthylamine is more stable than the hydrazone form. This stability was confirmed through electronic absorption spectroscopy and quantum chemical calculations .

Chemical Reactions Analysis

Azepine derivatives can undergo various chemical reactions, including tautomerism. A novel azo-enamine tautomer was synthesized and characterized, showing that the azo-enamine form is favored in the solid state. This compound exhibited intramolecular hydrogen bonding, forming a stable S(6) graph set motif. The study also explored self-isomerization via intramolecular proton transfer, with the effects of polarity and temperature on the UV-Vis spectra being examined .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives can be influenced by their molecular structure and the presence of substituents. For example, polymers with a 1,2-azepinediyl structure, which are related to azepine derivatives, can be formed via the photopolymerization of aryl azides. These polymers are susceptible to oxidation, and upon exposure to air or oxidative doping, they can become electrically conductive. The conductivity of these polymers can reach significant levels, and they can be used to form high-resolution patterns that become electrically conductive upon doping .

Scientific Research Applications

Antidepressant Activity Research

A study explored the synthesis of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives and their potential antidepressant activity. It involved examining their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters norepinephrine (NE) and serotonin (5-HT). One of the compounds, Venlafaxine, showed promising results and is currently undergoing clinical evaluation (Yardley et al., 1990).

Cyclization Reactions and Chemical Structure Analysis

Another study focused on the regioselectivity of cyclization reactions involving azepane derivatives, specifically examining the structure of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5 Н- [1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea with 2-bromo-1-phenylethanone. This research is significant for the creation of potential drugs and uses modern physical and physico-chemical methods (Perekhoda et al., 2017).

Synthesis of Azepine Derivatives

Research on the diastereoselective synthesis of 5R,7R- and 5R,7S-5,7-Dimethyl-6,7-dihydro-5H-dibenz[c,e]azepines from (R)-1-(2-methoxyphenyl)ethylamine was conducted. This involved key steps like diastereoselective imine alkylation and Pd-catalyzed biaryl coupling (Saudan et al., 2000).

Protein Kinase B (PKB) Inhibitors Development

A study focused on the development of novel azepane derivatives as inhibitors for protein kinase B (PKB-alpha) and protein kinase A (PKA). The research involved molecular modeling and in vitro testing for inhibitory activity, as well as evaluating plasma stability (Breitenlechner et al., 2004).

Chemoenzymatic Synthesis Applications

Research on the chemoenzymatic synthesis of substituted azepanes through biocatalytic reduction and organolithium-mediated rearrangement was conducted. This method produced enantioenriched 2-aryl azepanes and benzazepines, showing potential for creating previously inaccessible compounds (Zawodny et al., 2018).

Safety and Hazards

properties

IUPAC Name |

2-(azepan-1-yl)-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-12-14(13-8-4-3-5-9-13)16-10-6-1-2-7-11-16/h3-5,8-9,14H,1-2,6-7,10-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZLUHQRMXSAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390123 | |

| Record name | 2-Azepan-1-yl-2-phenyl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azepan-1-yl-2-phenyl-ethylamine | |

CAS RN |

876710-61-1 | |

| Record name | 2-Azepan-1-yl-2-phenyl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 876710-61-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)

![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)

![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)